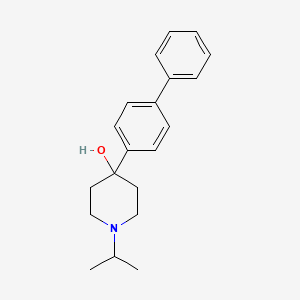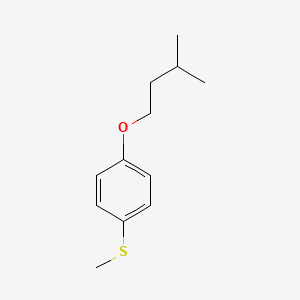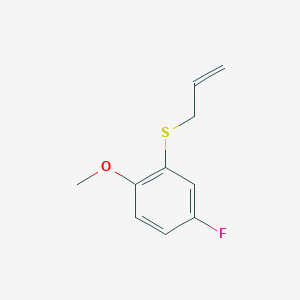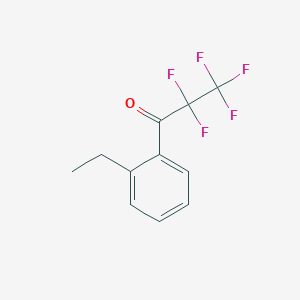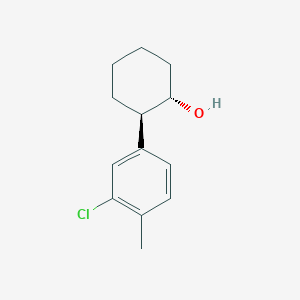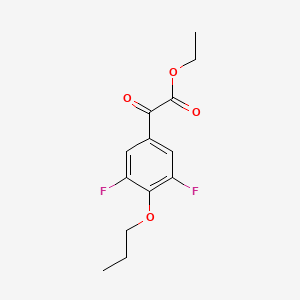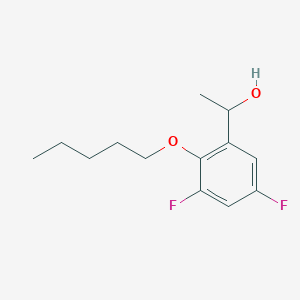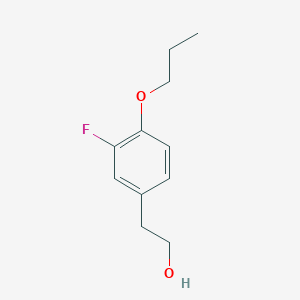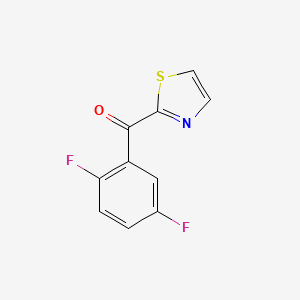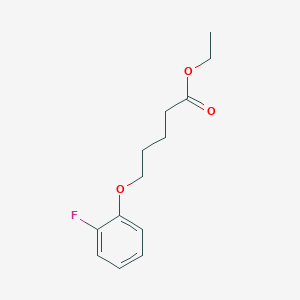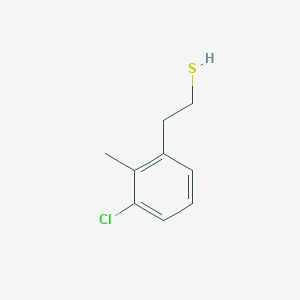
2-(3-Chloro-2-methylphenyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylphenyl)ethanethiol is an organic compound with the molecular formula C9H11ClS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. This compound is characterized by the presence of a chloro and a methyl group attached to a benzene ring, along with an ethanethiol side chain. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2-(3-Chloro-2-methylphenyl)ethanedisulfide.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition: The thiol group can add to alkenes and alkynes, forming thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Addition: Catalysts like palladium or nickel are often employed in addition reactions.
Major Products Formed
Oxidation: 2-(3-Chloro-2-methylphenyl)ethanedisulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Thioether derivatives.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry and enzyme inhibition.
Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)ethanethiol involves its thiol group, which can form covalent bonds with various biological targets. Thiols are known to interact with metal ions and can inhibit enzymes by binding to their active sites. The chloro and methyl groups may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)ethanethiol: Lacks the methyl group, which may affect its reactivity and odor.
2-(3-Methylphenyl)ethanethiol: Lacks the chloro group, which may influence its chemical properties and applications.
2-(2-Chloro-3-methylphenyl)ethanethiol: Similar structure but with different positioning of the chloro and methyl groups.
Uniqueness
The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups makes it a versatile compound in various chemical reactions .
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWUZZWAEAKDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
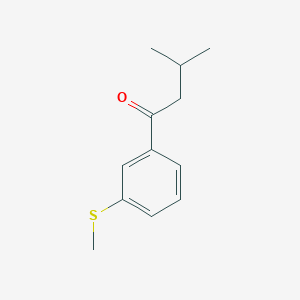
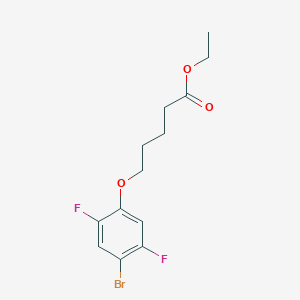
![O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990613.png)
